molecular formula C9H19NO3 B2377183 Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate CAS No. 2287238-84-8

Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate

Cat. No.: B2377183
CAS No.: 2287238-84-8
M. Wt: 189.255
InChI Key: DXOWKKRZQBDCEO-ZCFIWIBFSA-N
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Description

Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate is a chemical compound that features a tert-butyl ester group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired tert-butyl ester .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be converted into active pharmaceutical ingredients in the body.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate exerts its effects depends on its specific application. In drug development, for example, it may act as a prodrug that is metabolized in the body to release the active compound. The molecular targets and pathways involved can vary but often include enzymes and receptors that interact with the amino acid or ester moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate is unique due to the presence of both a hydroxyl and a methyl group on the same carbon atom, which can influence its reactivity and interactions with biological molecules. This structural feature can make it a valuable intermediate in the synthesis of more complex compounds and a useful tool in biochemical studies .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)6(10)9(4,5)12/h6,12H,10H2,1-5H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOWKKRZQBDCEO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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